

# Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2,2-dimethylpropanoic acid

Cat. No.: B184244

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2,2-dimethylpropanoic acid** (CAS No. 2843-17-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that have been reported for **3-Bromo-2,2-dimethylpropanoic acid**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.42	Singlet	2H	CH <sub>2</sub> Br
1.34	Singlet	6H	2 x CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
181.5	COOH
44.2	C(CH <sub>3</sub> ) <sub>2</sub>
40.8	CH <sub>2</sub> Br
24.3	2 x CH <sub>3</sub>

Note: NMR data was reported in CDCl<sub>3</sub>.

### Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm <sup>-1</sup> )	Assignment
2970-2880	C-H stretch (alkane)
1705	C=O stretch (carboxylic acid)
1470, 1380	C-H bend (gem-dimethyl)
1290	C-O stretch (carboxylic acid)
940	O-H bend (carboxylic acid dimer)
650	C-Br stretch

Note: IR data is predicted based on typical functional group frequencies and may vary slightly from experimental values.

### Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
180/182	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
101	[M - Br] <sup>+</sup>
57	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
45	[COOH] <sup>+</sup>

Note: Mass spectrometry data is predicted based on likely fragmentation patterns.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not consistently available in publicly accessible sources. However, the following represents a standard methodology for obtaining such data.

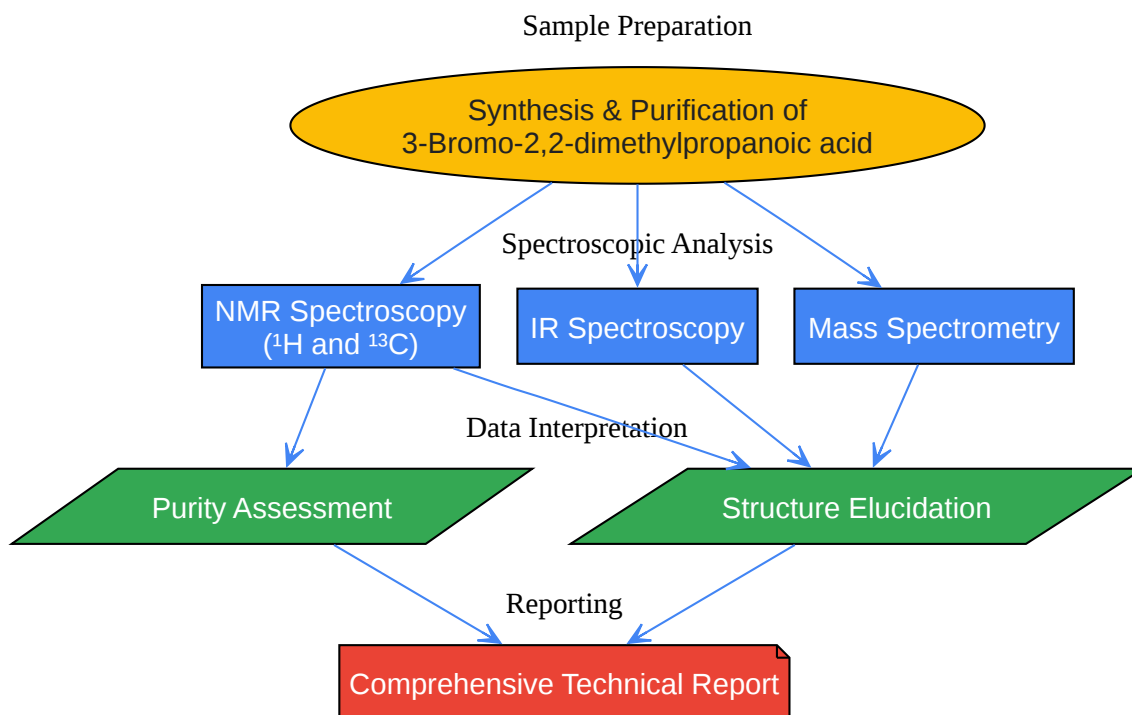
**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of **3-Bromo-2,2-dimethylpropanoic acid** would be dissolved in an appropriate deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a specific frequency, for instance, 300 MHz for  $^1\text{H}$  NMR and 75 MHz for  $^{13}\text{C}$  NMR. [1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

**Infrared (IR) Spectroscopy:** The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded over a range of approximately  $4000$  to  $400\text{ cm}^{-1}$ .

**Mass Spectrometry (MS):** Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like **3-Bromo-2,2-dimethylpropanoic acid**.



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## References

- 1. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
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